BRL 54443

Description

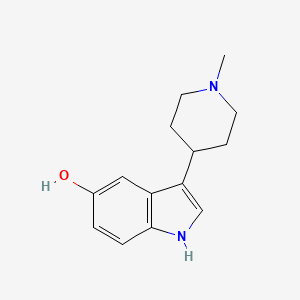

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14/h2-3,8-10,15,17H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNFADCGOAHBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206089 | |

| Record name | BRL-54443 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57477-39-1 | |

| Record name | 3-(1-Methyl-4-piperidinyl)-1H-indol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57477-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BRL-54443 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057477391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRL-54443 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRL-54443 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2DH1CHI0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of BRL 54443: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 54443 is a potent and selective agonist for the serotonin (B10506) 5-HT1E and 5-HT1F receptor subtypes.[1][2] This guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of BRL 54443. It details its primary interactions with the 5-HT1E/1F receptors, which are coupled to inhibitory G-proteins (Gi/o), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, this document explores the compound's measurable affinity for the 5-HT2A receptor, through which it can mediate physiological responses such as vascular contraction. Detailed experimental protocols for key assays used to characterize BRL 54443, alongside structured data presentations and signaling pathway diagrams, are provided to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: 5-HT1E and 5-HT1F Receptor Agonism

BRL 54443 exhibits high-affinity agonist activity at the 5-HT1E and 5-HT1F serotonin receptors.[1][2][3][4][5] These receptors are members of the G-protein coupled receptor (GPCR) superfamily.[6][7][8][9][10][11]

Signaling Pathway

Both 5-HT1E and 5-HT1F receptors are coupled to the Gi/o family of inhibitory G-proteins.[3][12] Upon agonist binding by BRL 54443, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase.[13][14][15][16] This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[17][18] The reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), thereby influencing various cellular processes.

Secondary Mechanism of Action: 5-HT2A Receptor Interaction

While highly selective for 5-HT1E/1F receptors, BRL 54443 also demonstrates measurable affinity for the 5-HT2A receptor, where it acts as a partial agonist.[3][6] This interaction is responsible for some of the compound's physiological effects, such as vasoconstriction.

Signaling Pathway

The 5-HT2A receptor is coupled to the Gq family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+, along with the activation of other downstream effectors like tyrosine kinases, contributes to smooth muscle contraction.

Quantitative Pharmacological Data

The binding affinities and functional potencies of BRL 54443 at various serotonin and dopamine (B1211576) receptors are summarized below.

Table 1: Binding Affinity of BRL 54443 at Serotonin and Dopamine Receptors

| Receptor | Ki (nM) | pKi |

| 5-HT1E | 1.1 | 8.7 - 8.97 |

| 5-HT1F | 0.7 | 9.15 - 9.25 |

| 5-HT1A | 63 | 7.2 |

| 5-HT1B | 126 | 6.9 |

| 5-HT1D | 63 | 7.2 |

| 5-HT2A | 1259 | 5.9 |

| 5-HT2B | 100 | 7.0 |

| 5-HT2C | 316 | 6.5 |

| 5-HT6 | >10,000 | < 5 |

| 5-HT7 | >10,000 | < 6 |

| D2 | 501 | 6.3 |

| D3 | 631 | 6.2 |

Data compiled from multiple sources.[3][5]

Table 2: Functional Potency of BRL 54443

| Assay | Receptor | EC50 / IC50 (nM) | pEC50 / pIC50 |

| Forskolin-dependent cAMP production inhibition | 5-HT1E | 14 | 7.85 |

| Aortic Contraction | 5-HT2A | 302 | 6.52 |

Data compiled from multiple sources.[3][5]

Detailed Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of BRL 54443 for various receptors.

Methodology:

-

Membrane Preparation:

-

Cells expressing the target receptor or homogenized tissue are lysed in a cold buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

The lysate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[19]

-

-

Binding Reaction:

-

A constant concentration of a specific radioligand (e.g., [3H]5-HT) is incubated with the membrane preparation.

-

Increasing concentrations of BRL 54443 are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[20]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of BRL 54443 that inhibits 50% of the specific radioligand binding (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of BRL 54443 to inhibit adenylyl cyclase activity, a functional consequence of 5-HT1E/1F receptor activation.

Methodology:

-

Cell Culture and Treatment:

-

Cells expressing the 5-HT1E or 5-HT1F receptor are cultured in appropriate media.

-

The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Adenylyl cyclase is stimulated with forskolin.

-

The cells are then treated with varying concentrations of BRL 54443.

-

-

Cell Lysis and cAMP Measurement:

-

Data Analysis:

-

The concentration of BRL 54443 that causes a 50% inhibition of forskolin-stimulated cAMP production (IC50) is determined.

-

Aortic Ring Contraction Assay

This ex vivo assay is used to assess the contractile effect of BRL 54443, mediated by 5-HT2A receptors, on vascular smooth muscle.

Methodology:

-

Tissue Preparation:

-

Organ Bath Setup:

-

The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[24]

-

The rings are connected to an isometric force transducer to record changes in tension.

-

-

Experimental Procedure:

-

The rings are allowed to equilibrate under a resting tension.

-

A cumulative concentration-response curve is generated by adding increasing concentrations of BRL 54443 to the organ bath.

-

-

Data Analysis:

-

The contractile response is measured as the increase in tension from the baseline.

-

The concentration of BRL 54443 that produces 50% of the maximal contraction (EC50) is determined.

-

Conclusion

BRL 54443 is a valuable research tool for investigating the roles of 5-HT1E and 5-HT1F receptors. Its primary mechanism of action involves the activation of these Gi/o-coupled receptors, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. Its secondary activity at 5-HT2A receptors, resulting in vasoconstriction, should be considered when interpreting experimental results. The detailed methodologies and pharmacological data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 3. Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 6. d-nb.info [d-nb.info]

- 7. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Allosteric and Biased G Protein-Coupled Receptor Signaling Regulation: Potentials for New Therapeutics [frontiersin.org]

- 12. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of adenylate cyclase by hormones and neurotransmitters: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. Selective inhibition of adenylyl cyclase type V by the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Rat Aortic Ring Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Influence of Ageing on Vascular Reactivity and Receptor Expression in Rabbit Aorta: A Complement to Elastocalcinosis and Smooth Muscle Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Serotonin Receptor Binding Profile of BRL 54443

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the binding characteristics of BRL 54443, a piperidinylindole derivative, at various serotonin (B10506) (5-HT) receptor subtypes. The document details its binding affinities, the experimental procedures used for their determination, and the associated intracellular signaling cascades.

Core Compound Profile

BRL 54443 is a selective and potent agonist for the 5-HT1E and 5-HT1F serotonin receptor subtypes.[1][2][3][4] Its high affinity at these receptors has made it a valuable pharmacological tool for investigating their physiological and pathological roles. Structural studies have revealed that the selectivity of BRL 54443 for 5-HT1E and 5-HT1F receptors is influenced by specific amino acid residues within the ligand-binding pocket.[5]

Quantitative Binding Affinity Data

The binding profile of BRL 54443 has been characterized across a range of serotonin and other neurotransmitter receptors. The data, primarily derived from competitive radioligand binding assays, is summarized below. BRL 54443 demonstrates over 30-fold selectivity for 5-HT1E/1F receptors compared to other 5-HT and dopamine (B1211576) receptors.[4]

| Receptor Subtype | Binding Affinity (Ki) | Binding Affinity (pKi) | Species | Reference |

| 5-HT1E | 1.1 nM | 8.7 | Human | [4],[1] |

| 5-HT1F | 0.7 nM | 9.25 | Human | [4],[1] |

| 5-HT1A | 63 nM | - | Human | [4],[1] |

| 5-HT1B | 126 nM | - | Human | [4],[1] |

| 5-HT1D | 63 nM | - | Human | [4],[1] |

| 5-HT2A | 1259 nM | - | Human | [4],[1] |

| 5-HT2B | 100 nM | - | Human | [4] |

| 5-HT2C | 316 nM | - | Human | [4] |

| 5-HT6 | >10,000 nM | - | Human | [4] |

| 5-HT7 | >10,000 nM | - | Human | [4] |

| Dopamine D2 | 501 nM | - | Human | [4] |

| Dopamine D3 | 631 nM | - | Human | [4] |

| α1B-adrenoceptor | 1259 nM | - | Human | [4] |

-

Ki (Inhibition Constant): Represents the concentration of a competing ligand (BRL 54443) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

-

pKi: The negative logarithm of the Ki value.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[6] The Ki values presented above are typically determined using a competitive binding assay format.

Objective: To determine the binding affinity (Ki) of a non-radiolabeled test compound (BRL 54443) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.[6]

Materials and Methods:

-

Membrane Preparation:

-

Tissues or cultured cells expressing the human serotonin receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[7]

-

The homogenate is centrifuged at a low speed to remove nuclei and large debris.[7]

-

The resulting supernatant is subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[7]

-

The membrane pellet is washed and resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method like the BCA assay.[7]

-

-

Competitive Binding Assay:

-

The assay is conducted in a 96-well plate format.[7]

-

Each well contains a fixed amount of membrane preparation (e.g., 50-120 µg protein for tissue), a fixed concentration of a suitable radioligand (e.g., [3H]5-HT, typically at or below its Kd value), and varying concentrations of the unlabeled test compound (BRL 54443) over a wide log range.[6][7]

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-radioactive competing ligand to saturate all specific binding sites.

-

The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[7]

-

-

Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[6][7]

-

The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[7]

-

The filters are dried, and a scintillation cocktail is added.[7]

-

The radioactivity trapped on the filters is quantified using a scintillation counter (e.g., a MicroBeta counter).[7]

-

-

Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

The data is plotted as specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.

-

The IC50 value (the concentration of BRL 54443 that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.[6]

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used and Kd is its dissociation constant.[7]

-

Visualized Workflows and Signaling Pathways

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of BRL 54443.

Caption: Workflow for a competitive radioligand binding assay.

BRL 54443 acts as an agonist, primarily at 5-HT1E and 5-HT1F receptors, and has a lower affinity for 5-HT2A receptors. The activation of these receptors initiates distinct intracellular signaling cascades.

A. 5-HT1E/1F Receptor Signaling (Gi/o-Coupled)

The 5-HT1 receptor family, including 1E and 1F subtypes, couples to inhibitory Gi/o proteins.[5][8] Activation by an agonist like BRL 54443 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9]

Caption: BRL 54443-activated Gi/o-coupled signaling cascade.

B. 5-HT2A Receptor Signaling (Gq/11-Coupled)

Although BRL 54443 has a much lower affinity for 5-HT2A receptors, its interaction would mediate signaling through Gq/11 proteins.[5][10] This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Caption: BRL 54443-activated Gq/11-coupled signaling cascade.

References

- 1. selleckchem.com [selleckchem.com]

- 2. BRL-54443 - Wikipedia [en.wikipedia.org]

- 3. BRL 54443 | 5-HT Receptor | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acnp.org [acnp.org]

- 10. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Pathways of BRL 54443: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 54443 is a piperidinylindole derivative that acts as a selective and potent agonist for the serotonin (B10506) 5-HT1E and 5-HT1F receptor subtypes.[1] It also exhibits a measurable affinity for the 5-HT2A receptor, contributing to some of its physiological effects.[2][3] Understanding the intricate downstream signaling cascades initiated by BRL 54443 upon binding to these receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting these pathways. This guide provides a detailed overview of the core signaling pathways modulated by BRL 54443, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Signaling Pathways

The signaling mechanisms of BRL 54443 are primarily dictated by the G protein coupling of its target receptors: the Gαi/o-coupled 5-HT1E/1F receptors and the Gαq-coupled 5-HT2A receptor.

5-HT1E/1F Receptor-Mediated Signaling: Gαi/o Pathway

As an agonist for 5-HT1E and 5-HT1F receptors, BRL 54443 initiates signaling through the Gαi/o family of G proteins.[4][5] The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][6][7] This, in turn, affects the activity of downstream effectors such as Protein Kinase A (PKA) and Cyclic AMP-Response Element Binding Protein (CREB).

Key downstream events include:

-

Inhibition of Adenylyl Cyclase: Upon receptor activation by BRL 54443, the Gαi subunit dissociates and directly inhibits the activity of adenylyl cyclase, reducing the conversion of ATP to cAMP.[4][8]

-

Modulation of ERK Phosphorylation: Studies have shown that BRL 54443 can induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[9][10] This activation is dependent on Gαi, PKA, and PI3K, but not on Gβγ or Gq proteins.[9]

-

Inhibition of CREB Phosphorylation: By reducing cAMP levels, BRL 54443 can lead to a significant decrease in forskolin-stimulated CREB phosphorylation.[9] CREB is a key transcription factor involved in various cellular processes.

-

Activation of Potassium Channels: Activation of 5-HT1F receptors by BRL 54443 has been shown to hyperpolarize neurons by increasing current through voltage-dependent potassium channels.[11]

References

- 1. BRL-54443 - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Distribution of 5-ht1E receptors in the mammalian brain and cerebral vasculature: an immunohistochemical and pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptors linked to inhibition of adenylate cyclase: additional signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective inhibition of adenylyl cyclase type V by the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of serotonin-15-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-HT inhibition of rat insulin 2 promoter Cre recombinase transgene and proopiomelanocortin neuron excitability in the mouse arcuate nucleus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BRL 54443: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 54443 is a potent and selective serotonin (B10506) receptor agonist with high affinity for the 5-HT1E and 5-HT1F receptor subtypes. A member of the piperidinylindole family, this synthetic organic compound serves as a critical tool in pharmacological research for elucidating the physiological and pathological roles of these specific serotonin receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of BRL 54443. Detailed experimental methodologies for key assays, quantitative data on receptor binding and functional activity, and visualizations of its signaling pathway and experimental workflows are presented to support its application in research and drug development.

Chemical Structure and Physicochemical Properties

BRL 54443, with the IUPAC name 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol, is a small molecule with a molecular formula of C₁₄H₁₈N₂O and a molecular weight of 230.31 g/mol .[1] Its chemical identity is well-defined by its CAS Number (57477-39-1), SMILES string (CN1CCC(CC1)C1=CNC2=CC=C(O)C=C21), and InChI key (WKNFADCGOAHBPG-UHFFFAOYSA-N).[1][2]

Table 1: Chemical Identifiers and Physicochemical Properties of BRL 54443

| Property | Value | Reference(s) |

| IUPAC Name | 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | [1] |

| CAS Number | 57477-39-1 | [1][2] |

| Molecular Formula | C₁₄H₁₈N₂O | [1] |

| Molecular Weight | 230.31 g/mol | [1] |

| SMILES | CN1CCC(CC1)C1=CNC2=CC=C(O)C=C12 | [2] |

| InChI Key | WKNFADCGOAHBPG-UHFFFAOYSA-N | [1][2] |

| Appearance | Solid Powder | [2] |

| Solubility | Soluble in DMSO |

Pharmacological Properties

BRL 54443 is a high-affinity agonist for the human 5-HT1E and 5-HT1F receptors. Its selectivity for these subtypes over other serotonin and dopamine (B1211576) receptors makes it a valuable pharmacological tool.

Receptor Binding Affinity

The binding affinity of BRL 54443 to various G protein-coupled receptors (GPCRs) has been characterized through radioligand binding assays. The data, typically presented as pKi (the negative logarithm of the inhibition constant, Ki), demonstrate its high affinity for 5-HT1E and 5-HT1F receptors.

Table 2: Receptor Binding Affinity Profile of BRL 54443

| Receptor | pKi | Ki (nM) | Reference(s) |

| 5-HT1E | 8.7 | 2.0 | [1] |

| 5-HT1F | 9.25 | 0.56 | [1] |

| 5-HT1A | 7.2 | 63.1 | [1] |

| 5-HT1B | 6.9 | 125.9 | [1] |

| 5-HT1D | 7.2 | 63.1 | [1] |

| 5-HT2A | Measurable affinity | - | [1] |

Functional Activity

The agonist activity of BRL 54443 is quantified by its potency (pEC₅₀), which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal possible effect. Functional assays, such as those measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) formation, are employed to determine these values.

Table 3: Functional Activity of BRL 54443

| Assay | Receptor | pEC₅₀ | Reference(s) |

| Contraction Assay | 5-HT2A | 6.52 | [1] |

Signaling Pathway

As an agonist at 5-HT1E and 5-HT1F receptors, BRL 54443 initiates a signal transduction cascade. These receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation by BRL 54443, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This, in turn, affects the activity of downstream effectors such as protein kinase A (PKA). Additionally, activation of these receptors can lead to the phosphorylation of extracellular signal-regulated kinases (ERK).

Caption: Signaling pathway of BRL 54443 via 5-HT1E/1F receptors.

Experimental Protocols

The characterization of BRL 54443 involves standard pharmacological assays to determine its binding affinity and functional activity.

Radioligand Binding Assay (Generic Protocol)

This assay measures the affinity of BRL 54443 for a specific receptor by competing with a radiolabeled ligand.

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., recombinant human 5-HT1E receptors in HEK293 cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain pH and ionic strength.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]5-HT) is incubated with the cell membranes in the presence of varying concentrations of BRL 54443.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of BRL 54443 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand binding assay.

Functional cAMP Assay (Generic Protocol)

This assay measures the ability of BRL 54443 to activate Gαi/o-coupled receptors by quantifying the inhibition of cAMP production.

-

Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (B1673556) (to increase basal cAMP levels) in the presence of varying concentrations of BRL 54443.

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

-

Data Analysis: The concentration of BRL 54443 that causes a 50% inhibition of the forskolin-stimulated cAMP production (EC₅₀) is determined.

Selectivity Profile

A key feature of BRL 54443 is its selectivity for 5-HT1E and 5-HT1F receptors over other serotonin and dopamine receptor subtypes. This selectivity is crucial for its use as a specific pharmacological probe.

Caption: Selectivity profile of BRL 54443 for various receptors.

Conclusion

BRL 54443 is a well-characterized and highly selective agonist for the 5-HT1E and 5-HT1F receptors. Its defined chemical structure and pharmacological profile make it an indispensable tool for researchers investigating the roles of these specific serotonin receptors in health and disease. The data and protocols presented in this guide are intended to facilitate its effective use in the laboratory and to support the development of novel therapeutics targeting the serotonergic system.

References

BRL 54443: A Technical Guide for Researchers

An In-depth Examination of the Potent 5-HT1E/1F Receptor Agonist

This technical guide provides a comprehensive overview of BRL 54443, a potent and selective serotonin (B10506) 5-HT1E and 5-HT1F receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, pharmacological profile, mechanism of action, and relevant experimental protocols.

Core Compound Information

BRL 54443, with the chemical name 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol, is a small molecule widely used in pharmacological research to investigate the roles of 5-HT1E and 5-HT1F receptors.

| Property | Value |

| CAS Number | 57477-39-1[1][2][3][4] |

| Molecular Formula | C₁₄H₁₈N₂O[1][2][3][4] |

| Molecular Weight | 230.31 g/mol [1][3][4] |

Pharmacological Profile: Quantitative Data

BRL 54443 exhibits high affinity and selectivity for the 5-HT1E and 5-HT1F receptor subtypes. The following tables summarize its binding affinities (pKi) and functional potencies (pEC50) at various receptors.

Table 1: Binding Affinities (pKi) of BRL 54443 at Human Serotonin (5-HT) and Dopamine (D) Receptors

| Receptor | pKi | Reference |

| 5-HT1F | 8.9 | [3] |

| 5-HT1E | 8.7 | [1][3] |

| 5-HT1A | 7.2 | [1][3] |

| 5-HT1D | 7.2 | [1][3] |

| 5-HT1B | 6.9 | [1][3] |

| 5-HT2A | 5.9 | [3] |

| 5-HT2B | 7.0 | [1][3] |

| 5-HT2C | 6.5 | [1][3] |

| D₂ | 6.3 | [3] |

| D₃ | 6.2 | [3] |

Note: A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity of BRL 54443

| Assay | Receptor | Potency (pEC₅₀) | Reference |

| Mouse Aortic Contraction | 5-HT2A | 6.52 | [1] |

Mechanism of Action and Signaling Pathways

BRL 54443's primary mechanism of action is the agonism of 5-HT1E and 5-HT1F receptors. These receptors are G protein-coupled receptors (GPCRs) that signal through the Gαi/o pathway.[5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][6][7] This signaling cascade is implicated in various physiological processes, including the modulation of neurotransmitter release.[2][3]

While highly selective, BRL 54443 also acts as a partial agonist at the 5-HT2A receptor. The 5-HT2A receptor is coupled to the Gαq signaling pathway. Its activation by BRL 54443 stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and smooth muscle contraction, as observed in aortic ring assays.

Below are diagrams illustrating the primary signaling pathways activated by BRL 54443.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols used to characterize BRL 54443.

In Vitro: Aortic Contraction Assay

This assay is used to determine the functional effect of BRL 54443 on vascular smooth muscle, primarily mediated by 5-HT2A receptors.

Objective: To measure the contractile response of isolated aortic rings to BRL 54443.

Methodology:

-

Tissue Preparation: Thoracic aortas are isolated from rodents (e.g., mice or rats). The surrounding connective tissue is removed, and the aorta is cut into rings (2-3 mm).

-

Mounting: Aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Tensioning: The rings are placed under a basal tension (e.g., 1-2 g) and allowed to equilibrate for a set period (e.g., 60-90 minutes).

-

Drug Application: A cumulative concentration-response curve is generated by adding increasing concentrations of BRL 54443 to the organ bath.

-

Data Acquisition: The isometric tension of the aortic rings is recorded using a force transducer. The contractile response is typically expressed as a percentage of the maximum contraction induced by a reference substance like potassium chloride (KCl).

In Vivo: Gastric Relaxation Assay

This assay assesses the effect of BRL 54443 on gastric motility, a process influenced by central and peripheral serotonin receptors.

Objective: To measure changes in gastric volume or pressure in response to BRL 54443 administration in a live animal model.

Methodology:

-

Animal Model: Experiments are typically performed in anesthetized or conscious animals (e.g., cats, dogs, or rats) instrumented for gastric measurements.

-

Instrumentation: A balloon or catheter is placed in the stomach to measure changes in intragastric pressure or volume using a barostat.

-

Drug Administration: BRL 54443 is administered, often subcutaneously (s.c.) or intravenously (i.v.), at various doses.

-

Measurement: Continuous recordings of intragastric pressure or volume are taken before and after drug administration.

-

Analysis: The change in gastric tone (relaxation or contraction) is quantified and compared to a vehicle control. In some studies, the involvement of specific neural pathways (e.g., the vagus nerve) is investigated through surgical or pharmacological interventions.

Conclusion

BRL 54443 is an invaluable pharmacological tool for the specific investigation of 5-HT1E and 5-HT1F receptor function. Its high affinity and selectivity, coupled with a well-characterized mechanism of action, make it a standard reference compound in the field. This guide provides the foundational technical information required for its effective use in research and development, from understanding its basic properties to implementing relevant experimental protocols. Researchers should always consult original research articles for the most detailed procedural information.

References

- 1. What are 5-HT1F receptor agonists and how do they work? [synapse.patsnap.com]

- 2. Lasmiditan mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT1E receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The discovery, structure, and function of 5-HTR1E serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of BRL 54443: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 54443 is a potent and selective agonist for the serotonin (B10506) 5-HT1E and 5-HT1F receptors.[1][2] Its high affinity and selectivity make it a valuable pharmacological tool for investigating the physiological and pathological roles of these understudied receptor subtypes. This technical guide provides a comprehensive overview of the in vitro characterization of BRL 54443, including its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also presented to facilitate further research and drug development efforts.

Core Data Summary

The following tables summarize the quantitative data on the in vitro pharmacological profile of BRL 54443.

Table 1: Receptor Binding Affinity of BRL 54443

| Receptor Subtype | Ki (nM) | pKi | Reference |

| 5-HT1E | 1.1 | 8.7 | [1][2] |

| 5-HT1F | 0.7 | 9.25 | [1][2] |

| 5-HT1A | 63 | 7.2 | [1][3] |

| 5-HT1B | 126 | 6.9 | [1][3] |

| 5-HT1D | 63 | 7.2 | [1][3] |

| 5-HT2A | 1259 | - | [3] |

| 5-HT2B | 100 | - | [3] |

| 5-HT2C | 316 | - | [3] |

| 5-HT6 | >10,000 | - | [3] |

| 5-HT7 | >10,000 | - | [3] |

| Dopamine D2 | 501 | - | [3] |

| Dopamine D3 | 631 | - | [3] |

| α1B-adrenoceptor | 1259 | - | [3] |

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value.

Table 2: Functional Activity of BRL 54443

| Assay | Receptor Target | Parameter | Value | Reference |

| Forskolin-induced cAMP accumulation | 5-HT1E | IC50 (nM) | 14 | [3] |

| Aortic Contraction | 5-HT2A | -logEC50 | 6.52 | [1][3] |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Signaling Pathways

BRL 54443 exerts its effects by activating specific G protein-coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades.

5-HT1E and 5-HT1F Receptor Signaling

The 5-HT1E and 5-HT1F receptors are coupled to the Gi/o family of G proteins.[4] Activation of these receptors by BRL 54443 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in the regulation of neurotransmitter release and neuronal excitability.

5-HT2A Receptor Signaling

While BRL 54443 has a lower affinity for the 5-HT2A receptor, it can act as a partial agonist at this site, particularly at higher concentrations. The 5-HT2A receptor is coupled to the Gq/11 family of G proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is involved in smooth muscle contraction.[5]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize BRL 54443 are provided below.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]5-HT), and varying concentrations of BRL 54443.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of BRL 54443.

-

Plot the specific binding as a function of the logarithm of the BRL 54443 concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

This assay measures the ability of a compound to inhibit the production of cAMP, a key second messenger.

References

A Technical Guide to BRL 54443: A Selective Serotonin 5-HT1E/1F Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 54443 is a chemical compound belonging to the piperidinylindole class that has emerged as a valuable pharmacological tool for the investigation of serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor function. It exhibits high affinity and agonist activity primarily at the 5-HT1E and 5-HT1F receptor subtypes, with weaker interactions at other 5-HT receptors.[1][2] This selectivity makes BRL 54443 an important ligand for elucidating the physiological and pathological roles of these less-characterized serotonin receptors. This guide provides an in-depth overview of BRL 54443, including its binding profile, functional activity, relevant experimental protocols, and the signaling pathways it modulates.

Data Presentation: Quantitative Analysis of BRL 54443 Interactions

The following tables summarize the quantitative data regarding the binding affinity and functional potency of BRL 54443 at various serotonin receptor subtypes.

Table 1: Binding Affinity of BRL 54443 at Human Serotonin Receptors

| Receptor Subtype | Binding Affinity (pKi) |

| 5-HT1F | 9.25[1] |

| 5-HT1E | 8.7[1] |

| 5-HT1A | 7.2[1] |

| 5-HT1D | 7.2[1] |

| 5-HT1B | 6.9[1] |

| 5-HT2A | Measurable Affinity[1][3] |

Table 2: Functional Activity of BRL 54443

| Receptor Subtype | Assay Type | Functional Response | Potency (-logEC50 / pEC50) |

| 5-HT2A | Contraction Assay (e.g., vascular or other smooth muscle tissue) | Agonist-induced contraction | 6.52[1] |

| 5-HT1E/1F | In vivo Gastric Relaxation (cat) | Dose-dependent increase in intragastric volume | Not explicitly quantified in EC50 |

Signaling Pathways

BRL 54443 primarily exerts its effects through the activation of G-protein coupled receptors (GPCRs). The signaling cascades for its main targets, the 5-HT1E, 5-HT1F, and the notable off-target 5-HT2A receptors, are depicted below.

Caption: Agonist activation of 5-HT1E/1F receptors by BRL 54443 leads to Gi/o protein-mediated inhibition of adenylyl cyclase, resulting in decreased cAMP levels and subsequent modulation of downstream cellular activity.

Caption: BRL 54443-mediated activation of 5-HT2A receptors stimulates the Gq/11 pathway, leading to the activation of Phospholipase C (PLC) and the subsequent generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and protein kinase C (PKC) activation.

Experimental Protocols

Detailed methodologies for key experiments involving BRL 54443 are provided below. These protocols are representative of standard pharmacological assays and can be adapted based on specific experimental needs.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of BRL 54443 for a specific serotonin receptor subtype expressed in a cell line or tissue preparation.

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of BRL 54443.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target serotonin receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]5-HT, chosen based on the receptor subtype), and varying concentrations of BRL 54443.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the BRL 54443 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Smooth Muscle Contraction)

This protocol describes a method to assess the functional agonist activity of BRL 54443 at the 5-HT2A receptor by measuring its ability to induce contraction in an isolated tissue preparation.

Methodology:

-

Tissue Preparation: Isolate a smooth muscle-containing tissue known to express functional 5-HT2A receptors (e.g., thoracic aorta or fundus from a suitable animal model). Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a defined period (e.g., 60-90 minutes), with periodic washing.

-

Cumulative Concentration-Response Curve: Add BRL 54443 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps once the response to the previous concentration has stabilized.

-

Data Acquisition: Record the isometric tension of the tissue using a force transducer connected to a data acquisition system.

-

Data Analysis: Express the contractile response at each concentration as a percentage of the maximum response elicited by a standard agonist (e.g., serotonin or phenylephrine). Plot the percentage response against the logarithm of the BRL 54443 concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50 (-logEC50) and the maximum effect (Emax).

In Vivo Gastric Relaxation Assay

This protocol outlines a method to evaluate the in vivo functional effects of BRL 54443 on gastric tone, likely mediated by 5-HT1E/1F receptors.

Methodology:

-

Animal Preparation: Anesthetize a suitable animal model (e.g., cat) and surgically implant a catheter for drug administration (e.g., subcutaneous). Insert an intragastric balloon connected to a pressure transducer to measure changes in gastric volume.

-

Baseline Measurement: After a stabilization period, record the baseline intragastric pressure and volume.

-

Drug Administration: Administer BRL 54443 subcutaneously at various doses in a dose-escalation manner.

-

Data Acquisition: Continuously monitor and record the intragastric volume following each dose administration.

-

Data Analysis: Quantify the change in intragastric volume from baseline for each dose of BRL 54443. Plot the change in volume against the administered dose to determine the dose-response relationship.

Conclusion

BRL 54443 is a potent and selective agonist for the 5-HT1E and 5-HT1F receptors, making it an indispensable tool for probing the functions of these receptors in both central and peripheral nervous systems. Its well-characterized binding profile and functional activities, coupled with the detailed experimental protocols provided in this guide, offer researchers a solid foundation for designing and executing rigorous pharmacological studies. The continued use of BRL 54443 will undoubtedly contribute to a deeper understanding of the complex roles of serotonin in health and disease, and may aid in the development of novel therapeutics targeting the 5-HT1E and 5-HT1F receptors.

References

An In-depth Technical Guide to the Physiological Role of 5-HT1E and 5-HT1F Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological roles, signaling pathways, and pharmacological significance of the 5-HT1E and 5-HT1F serotonin (B10506) receptors. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on data-driven insights and detailed experimental methodologies.

Introduction to 5-HT1E and 5-HT1F Receptors

The 5-HT1 receptor family, a subgroup of serotonin (5-hydroxytryptamine, 5-HT) receptors, consists of five G protein-coupled receptors (GPCRs): 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F.[1][2] These receptors are characterized by their high affinity for 5-HT and are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[1][3][4] This guide will focus on the lesser-explored 5-HT1E receptor and the clinically significant 5-HT1F receptor.

The 5-HT1E and 5-HT1F receptors share significant amino acid sequence homology (approximately 57%) and some pharmacological properties, such as high affinity for 5-HT and low affinity for the classic 5-HT1 agonist 5-carboxamidotryptamine (B1209777) (5-CT).[3][4] However, their distinct tissue distribution patterns suggest they mediate different physiological functions.[3]

The 5-HT1E Receptor: An Enigmatic Target

The 5-HT1E receptor remains one of the least understood serotonin receptors, largely due to its absence in common laboratory rodents like rats and mice, which has hampered in vivo research.[1][3][5] However, its high expression in the human brain and conserved genetic sequence suggest an important physiological role.[3][6] The guinea pig, which expresses a homologous 5-HT1E receptor, has emerged as a valuable animal model for its study.[3]

Signaling Pathway and Function

The 5-HT1E receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels.[3][5][6] This signaling pathway has been demonstrated in recombinant cell lines and, more recently, in guinea pig brain tissue.[6][7]

Recent studies have begun to shed light on the physiological functions of the 5-HT1E receptor, suggesting its involvement in:

-

Memory and Cognition: High expression levels in the human frontal cortex, hippocampus, and olfactory bulb—brain regions critical for memory—imply a role in cognitive processes.[3][5]

-

Neuroprotection and Cell Survival: Emerging evidence indicates a role for the 5-HT1E receptor in protecting neurons from stress and promoting cell survival.[1][8][9]

-

Cancer Progression: Recent findings have also implicated the 5-HT1E receptor in the progression of certain cancers.[1][9]

Tissue Distribution

The 5-HT1E receptor exhibits a distinct distribution pattern in the mammalian brain, with high levels of expression observed in the following regions:

-

Human: Frontal cortex, hippocampus, putamen, and globus pallidus.[3][4]

-

Guinea Pig: Olfactory bulb glomeruli and the molecular layer of the dentate gyrus.[6][7][10] It is also found in the adventitial layer of cerebral arteries.[6][10]

Quantitative Data: Ligand Binding Affinities

The development of selective ligands for the 5-HT1E receptor has been challenging due to its pharmacological similarity to the 5-HT1F receptor.

| Ligand | Receptor | Species | Ki (nM) | Reference |

| 5-HT | 5-HT1E | Human | 10 | [11] |

| BRL-54443 | 5-HT1E | Human | 2 | [1][11] |

| Methysergide | 5-HT1E | Human | >200 | [4] |

| Ergotamine | 5-HT1E | Human | >200 | [4] |

| 5-CT | 5-HT1E | Human | pKi = 5.15 | [4] |

Experimental Protocols

This protocol is adapted from methodologies used for GPCRs and specific details for 5-HT1E receptor binding.

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1E receptor.

Materials:

-

Membrane preparations from cells expressing recombinant human or guinea pig 5-HT1E receptors, or from guinea pig brain tissue (e.g., hippocampus).

-

Radioligand: [3H]5-HT.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM 5-HT or 100 nM BRL54443.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation fluid.

-

96-well plates.

-

Filter harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a BCA assay.

-

Assay Setup: In a 96-well plate, add in the following order:

-

150 µL of membrane preparation (50-120 µg protein for tissue).

-

50 µL of test compound at various concentrations or buffer for total binding.

-

50 µL of [3H]5-HT (final concentration ~5 nM).

-

For non-specific binding wells, add 50 µL of 10 µM 5-HT.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To measure the ability of a test compound to agonize or antagonize the 5-HT1E receptor by quantifying changes in intracellular cAMP levels.

Materials:

-

Cells stably expressing the 5-HT1E receptor.

-

Test compounds (agonists/antagonists).

-

cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).

-

Cell culture medium.

-

384-well plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Plating: Seed the 5-HT1E expressing cells into a 384-well plate and grow to near confluence.

-

Compound Addition:

-

Agonist mode: Add various concentrations of the test compound to the cells.

-

Antagonist mode: Pre-incubate the cells with various concentrations of the test compound before adding a known 5-HT1E agonist (e.g., 5-HT or BRL54443) at its EC80 concentration.

-

-

Forskolin Stimulation: Add forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis:

-

Agonist mode: Plot the response (e.g., % inhibition of forskolin-stimulated cAMP) against the log concentration of the agonist to determine the EC50 and Emax.

-

Antagonist mode: Plot the response against the log concentration of the antagonist to determine the IC50.

-

Objective: To visualize the anatomical localization of the 5-HT1E receptor protein in guinea pig brain tissue.

Materials:

-

Guinea pig brain tissue, fixed with 4% paraformaldehyde and cryoprotected.

-

Cryostat.

-

Microscope slides.

-

Primary antibody: mouse monoclonal anti-5-HT1E receptor antibody.

-

Secondary antibody: fluorescently labeled anti-mouse IgG.

-

Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).

-

DAPI for nuclear counterstaining.

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Sectioning: Cut 20-40 µm thick coronal sections of the guinea pig brain using a cryostat and mount them on slides.

-

Permeabilization and Blocking: Wash the sections with PBS and then incubate in blocking solution for 1-2 hours at room temperature to block non-specific binding sites.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-5-HT1E antibody (diluted in blocking solution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in PBS) for 1-2 hours at room temperature in the dark.

-

Counterstaining: Wash the sections with PBS and then incubate with DAPI for 10 minutes to stain the cell nuclei.

-

Mounting and Imaging: Wash the sections with PBS, mount with coverslips using an appropriate mounting medium, and visualize using a fluorescence microscope.

The 5-HT1F Receptor: A Key Player in Migraine

The 5-HT1F receptor has garnered significant attention for its crucial role in the pathophysiology of migraine.[12] Its activation provides a novel therapeutic strategy for acute migraine treatment without the cardiovascular side effects associated with traditional triptan medications.[12][13]

Signaling Pathway and Function

Similar to the 5-HT1E receptor, the 5-HT1F receptor is negatively coupled to adenylyl cyclase through a Gi/o protein, leading to a decrease in intracellular cAMP levels.[12][13] Some evidence also suggests it may be coupled to phosphoinositide phospholipase C activation.[12]

The primary physiological role of the 5-HT1F receptor relevant to drug development is its involvement in migraine. Its activation is thought to alleviate migraine through the following mechanisms:

-

Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1F receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, most notably calcitonin gene-related peptide (CGRP), which is a key mediator of the pain and vasodilation associated with migraine.[13]

-

Neuronal Inhibition: 5-HT1F receptors are also located on central trigeminal neurons, and their activation can hyperpolarize these neurons, thereby inhibiting trigeminal nerve impulses and reducing the transmission of pain signals.[12]

-

Lack of Vasoconstriction: Crucially, unlike the 5-HT1B receptor which is the primary target of triptans for their vasoconstrictive effects, the 5-HT1F receptor is not significantly involved in vasoconstriction.[12][13] This makes 5-HT1F receptor agonists, such as lasmiditan (B1674530), a safer alternative for migraine patients with or at risk of cardiovascular disease.[12][13]

Tissue Distribution

The 5-HT1F receptor is widely expressed in the central nervous system, particularly in regions implicated in migraine pathophysiology:[12]

-

Trigeminal Ganglion: High expression on the cell bodies of trigeminal neurons.

-

Trigeminal Nucleus Caudalis: Present in the central terminals of trigeminal neurons.

-

Other Brain Regions: Cortex, hypothalamus, and dorsal raphe.

-

Cerebral Blood Vessels: Expressed at lower levels compared to 5-HT1B receptors and does not mediate vasoconstriction.[12]

Quantitative Data: Ligand Binding Affinities and Efficacy

| Compound | 5-HT1B (pKi) | 5-HT1D (pKi) | 5-HT1F (pKi) | Reference |

| Sumatriptan | 8.0 | 8.3 | 7.6 | [12] |

| Naratriptan | 8.5 | 8.6 | 8.4 | [12] |

| Rizatriptan | 8.0 | 8.4 | 6.6 | [12] |

| Zolmitriptan | 8.3 | 9.0 | 7.6 | [12] |

| LY334370 | 6.9 | 6.9 | 8.8 | [12] |

| Lasmiditan | <5.0 | <5.0 | 8.8 | [12] |

*pKi = -log(Ki). Higher values indicate higher affinity.

| Study Type | Model/Population | Endpoint | Result | Reference |

| Preclinical | Animal model of migraine | Inhibition of trigeminally mediated responses (e.g., CGRP release) | Lasmiditan effectively blocked these responses in a dose-dependent manner. | [12] |

| Phase 3 Clinical Trial (SAMURAI & SPARTAN) | Acute migraine patients | Pain freedom at 2 hours | Significantly higher with lasmiditan (100mg and 200mg) compared to placebo. | [12] |

Experimental Protocols

Objective: To assess the ability of a 5-HT1F receptor agonist to inhibit CGRP release from trigeminal neurons.

Materials:

-

Primary cultures of rat or mouse trigeminal ganglion neurons.

-

Depolarizing agent (e.g., high potassium solution or capsaicin).

-

Test compound (5-HT1F agonist).

-

CGRP enzyme immunoassay (EIA) kit.

-

Culture medium and buffers.

Procedure:

-

Culture Preparation: Isolate and culture trigeminal ganglion neurons from neonatal rats or mice.

-

Pre-incubation: Pre-incubate the cultured neurons with various concentrations of the test compound for a defined period (e.g., 30 minutes).

-

Stimulation: Stimulate the neurons with a depolarizing agent (e.g., 60 mM KCl or 100 nM capsaicin) for a short period (e.g., 10 minutes) in the continued presence of the test compound.

-

Supernatant Collection: Collect the cell culture supernatant.

-

CGRP Measurement: Quantify the amount of CGRP in the supernatant using a CGRP EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of stimulated CGRP release by the test compound at each concentration and determine the IC50 value.

Objective: To evaluate the efficacy of a 5-HT1F agonist in an animal model of neurogenic inflammation relevant to migraine.

Materials:

-

Anesthetized rats or guinea pigs.

-

Trigeminal ganglion stimulator.

-

Evans blue dye.

-

Test compound.

-

Spectrophotometer.

Procedure:

-

Anesthesia and Surgery: Anesthetize the animal and expose the trigeminal ganglion for electrical stimulation.

-

Dye Injection: Inject Evans blue dye intravenously. Evans blue binds to albumin and extravasates into tissues where there is increased vascular permeability.

-

Compound Administration: Administer the test compound or vehicle intravenously or intraperitoneally.

-

Trigeminal Stimulation: Electrically stimulate the trigeminal ganglion to induce neurogenic inflammation and plasma protein extravasation in the dura mater.

-

Tissue Collection and Dye Extraction: After a set period, perfuse the animal to remove intravascular dye, collect the dura mater, and extract the Evans blue dye from the tissue using a suitable solvent (e.g., formamide).

-

Quantification: Measure the concentration of the extracted dye using a spectrophotometer.

-

Data Analysis: Compare the amount of dye extravasation in the dura mater of compound-treated animals to that of vehicle-treated animals to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

5-HT1E and 5-HT1F Receptor Signaling Pathway

Caption: Canonical Gi/o-coupled signaling pathway for 5-HT1E and 5-HT1F receptors.

Experimental Workflow for Radioligand Binding Assay

Caption: General workflow for a radioligand binding assay.

Experimental Workflow for In Vivo Dural Plasma Protein Extravasation Model

Caption: Workflow for the dural plasma protein extravasation model of migraine.

Conclusion and Future Directions

The 5-HT1E and 5-HT1F receptors, while sharing some structural and signaling similarities, play distinct physiological roles. The 5-HT1F receptor is a validated and promising target for acute migraine therapy, offering a safer alternative to triptans for patients with cardiovascular concerns. The development of selective 5-HT1F agonists like lasmiditan represents a significant advancement in migraine treatment.

The physiological role of the 5-HT1E receptor is less defined but holds potential for therapeutic intervention in cognitive disorders and neurodegenerative diseases. Future research should focus on developing selective pharmacological tools for the 5-HT1E receptor to further elucidate its function in the central nervous system. The use of the guinea pig model will be instrumental in these endeavors. A deeper understanding of the distinct and overlapping functions of these two closely related receptors will undoubtedly open new avenues for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. The discovery, structure, and function of 5-HTR1E serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lasmiditan for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distribution of 5-ht1E receptors in the mammalian brain and cerebral vasculature: an immunohistochemical and pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole-cell radioligand saturation binding [protocols.io]

- 9. docs.abcam.com [docs.abcam.com]

- 10. repub.eur.nl [repub.eur.nl]

- 11. Toward Selective Drug Development for the Human 5-Hydroxytryptamine 1E Receptor: A Comparison of 5-Hydroxytryptamine 1E and 1F Receptor Structure-Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The potential of lasmiditan in migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

Methodological & Application

Application Notes: Preparing BRL 54443 Solutions for Injection

Audience: Researchers, scientists, and drug development professionals.

Introduction

BRL 54443 is a potent and selective agonist for the 5-HT1E and 5-HT1F serotonin (B10506) receptor subtypes, making it a valuable tool in neuroscience research.[1][2][3][4] It displays more than 30-fold selectivity over other 5-HT and dopamine (B1211576) receptors.[1][3] Proper preparation of BRL 54443 solutions is critical for ensuring experimental reproducibility and obtaining reliable in vivo data. Due to its poor solubility in aqueous solutions, specific protocols involving organic solvents and surfactants are required.[5][6] This document provides detailed protocols and solubility data for preparing BRL 54443 solutions for injection.

Physicochemical and Solubility Data

BRL 54443 is a crystalline solid with a molecular weight of approximately 230.31 g/mol .[1][3][5] It is essential to use fresh, anhydrous solvents, as moisture can significantly reduce solubility, particularly in DMSO.[5][7]

Table 1: Solubility of BRL 54443 in Various Solvents

| Solvent | Concentration | Molarity (approx.) | Notes | Source(s) |

| DMSO | ≥ 100 mg/mL | 434.20 mM | Use fresh, anhydrous DMSO. | [7][8] |

| 46 mg/mL | 199.73 mM | [5] | ||

| 43 mg/mL | 186.7 mM | Sonication recommended. | [6] | |

| 30 mg/mL | 130.26 mM | [3] | ||

| 50 mM | 11.52 mg/mL | [1][2] | ||

| Ethanol | 2 mg/mL | 8.68 mM | Sonication recommended. | [5][6] |

| 1.4 mg/mL | 6.08 mM | [3] | ||

| DMF | 12.5 mg/mL | 54.27 mM | [3] | |

| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | 0.87 mM | [3] | |

| Water | Insoluble | N/A | [5][6] |

Storage and Stability

Proper storage is crucial to maintain the integrity of BRL 54443.

Table 2: Storage Recommendations

| Form | Temperature | Duration | Notes | Source(s) |

| Powder | -20°C | 3 years | [5][6][7] | |

| +4°C | 2 years | Desiccate. | [2][7] | |

| Stock Solution in Solvent | -80°C | 1-2 years | Aliquot to avoid repeated freeze-thaw cycles. | [5][6][7] |

| -20°C | 1 month | Prepare and use on the same day if possible. | [2][5] |

Experimental Protocols

4.1 Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is the initial step for creating working solutions for both in vitro and in vivo experiments.

-

Weighing: Accurately weigh the desired amount of BRL 54443 powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a high concentration (e.g., 50-100 mg/mL).

-

Dissolution: Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.

-

Storage: Store the stock solution at -80°C in small aliquots to prevent degradation from multiple freeze-thaw cycles.[5][7]

4.2 Protocol 2: Formulation for Injection (DMSO/PEG300/Tween-80/Saline)

This method is suitable for achieving a final concentration of up to 2.5 mg/mL for in vivo administration.[8]

-

Start with Stock: Begin with a pre-made concentrated stock solution of BRL 54443 in DMSO.

-

Sequential Addition: In a sterile tube, add the vehicle components in the following order, ensuring the solution is clear after each addition. The volumes below are for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][8]

-

Add the required volume of BRL 54443/DMSO stock solution (10% of final volume).

-

Add PEG300 (40% of final volume). Mix thoroughly.

-

Add Tween-80 (5% of final volume). Mix thoroughly.

-

Add sterile saline (45% of final volume). Mix thoroughly.

-

-

Final Preparation: The resulting solution should be clear.[8] For injection, it is highly recommended to pass the final solution through a 0.22 µm sterile syringe filter.

-

Use Immediately: It is recommended that this formulation be prepared fresh and used immediately for optimal results.[5]

4.3 Protocol 3: Formulation for Injection (Propylene Glycol/Tween-80/D5W)

This alternative formulation can achieve a higher final concentration of up to 30 mg/mL.[5]

-

Primary Stock: Prepare a 100 mg/mL stock solution of BRL 54443 in propylene (B89431) glycol.

-

Vehicle Preparation: For a 1 mL final working solution, follow these steps:[5]

-

Take 300 µL of the 100 mg/mL stock solution (from step 1).

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 650 µL of 5% Dextrose in Water (D5W) to reach the final volume of 1 mL.

-

-

Final Preparation: Mix the solution thoroughly. Pass through a 0.22 µm sterile syringe filter before injection.

-

Use Immediately: This mixed solution should be used immediately for best results.[5]

Visualized Workflow and Signaling Pathway

5.1 BRL 54443 Injection Preparation Workflow

The following diagram illustrates the general workflow for preparing BRL 54443 for injection using a co-solvent formulation.

Caption: Workflow for preparing BRL 54443 injection solutions.

5.2 Simplified Signaling Pathway of BRL 54443

BRL 54443 acts on 5-HT1E/1F receptors, which are Gi/o-coupled G-protein coupled receptors (GPCRs). Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[7]

Caption: Simplified signaling pathway for BRL 54443.

References

- 1. BRL 54443, agonist at 5-HT1E and 5-HT1F receptors (CAS 57477-39-1) | Abcam [abcam.com]

- 2. BRL 54443 | 5-HT1E receptor agonist | Hello Bio [hellobio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. BRL-54443 - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. BRL 54443 | 5-HT Receptor | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for BRL 54443 in Rodent Studies

Disclaimer: Limited direct data exists in peer-reviewed literature for the dosage of BRL 54443 in rodent models. The following information is compiled from available data on BRL 54443 and analogous selective 5-HT1F receptor agonists. Researchers should use this information as a guide and conduct thorough dose-finding studies for their specific experimental models.

Introduction